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Compound of Interest

Compound Name: Lobucavir

Cat. No.: B1674996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
synthesis of Lobucavir, a potent antiviral agent. The information is curated for professionals in
the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look
at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of Lobucavir

Lobucavir is a carbocyclic nucleoside analog of guanine.[1][2] Its chemical structure is
characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose
sugar moiety found in natural nucleosides. This structural modification is key to its antiviral

activity.
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Identifier Value

2-amino-9-[(1R,2R,3S)-2,3-
IUPAC Name bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-

purin-6-one[1]

CAS Number 127759-89-1[1]

Molecular Formula C11H1s5Ns03[1]

Molecular Weight 265.27 g/mol [1]
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Below is a 2D representation of the chemical structure of Lobucavir.
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A 2D diagram of the chemical structure of Lobucauvir.

Synthesis of Lobucavir

The synthesis of Lobucavir has been approached through various routes, with a focus on
achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable
asymmetric synthesis has been reported, which proceeds via a convergent approach. This
method has been successfully used to produce kilogram quantities of the drug for clinical
studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate,
followed by its coupling with a purine base derivative.
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Experimental Protocols

The following protocols are generalized from the published literature and provide a framework
for the key transformations in the synthesis of Lobucavir. Researchers should consult the
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primary literature for more specific details and optimize conditions as needed.

Synthesis of the Chiral Cyclobutane Intermediate: [1S-
(1a,2pB,3a)]-3-hydroxy-1,2-cyclobutanedimethanol,
dibenzoate ester

This key intermediate is prepared through a multi-step sequence starting with an asymmetric
[2+2] cycloaddition.

Step 1: Asymmetric [2+2] Cycloaddition: Dimenthyl fumarate is reacted with ketene dimethyl
acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.

» Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful
reducing agent like lithium aluminum hydride, to yield the corresponding diol.

o Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for
example, using benzoyl chloride in the presence of a base.

o Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield
a cyclobutanone.

o Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced
to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the
Purine Base

The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate
with a suitable purine derivative.

o Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is
activated to facilitate nucleophilic substitution. A common method is the formation of a triflate
by reacting the alcohol with triflic anhydride.

o Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-
butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high
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regioselectivity at the N9 position of the purine ring.

o Step 3: Deprotection: The benzoyl protecting groups are removed to yield Lobucavir. This
can be achieved through transesterification with sodium methoxide or by saponification with
aqueous sodium hydroxide. The latter method has been reported to give a higher yield
(91%).

Synthetic Pathway of Lobucavir

The following diagram illustrates the convergent synthetic pathway for Lobucavir.
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A convergent synthetic pathway for Lobucauvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

